molecular formula C25H25N3O B5600874 3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide

3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide

Cat. No.: B5600874
M. Wt: 383.5 g/mol
InChI Key: YTWFCXWKILPMDV-CVKSISIWSA-N
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Description

3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an isoindoline ring, a benzamide group, and a substituted phenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide typically involves multi-step organic reactions. One common method involves the condensation of 1,3-dihydroisoindole with 4-propan-2-ylbenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)propionaldehyde
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl chloride

Uniqueness

Compared to similar compounds, 3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c1-18(2)20-12-10-19(11-13-20)15-26-27-25(29)21-8-5-9-24(14-21)28-16-22-6-3-4-7-23(22)17-28/h3-15,18H,16-17H2,1-2H3,(H,27,29)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWFCXWKILPMDV-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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